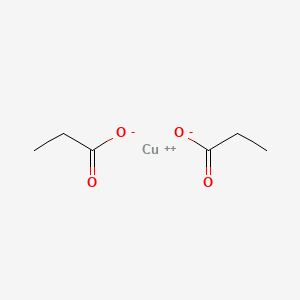
丁酸-d8
概述
描述
Butyric acid-d8, also known as Butanoic acid-d8, is a variant of butyric acid where all the hydrogen atoms are replaced by deuterium . It has a molecular formula of CD3(CD2)2CO2D and a molecular weight of 96.15 . It is typically used for research and development purposes .
Molecular Structure Analysis
The linear formula of Butyric acid-d8 is CD3(CD2)2CO2D . This indicates that the molecule consists of a carboxyl group (CO2D) attached to a three-carbon chain where all the hydrogens are replaced by deuterium (CD3(CD2)2) .
Chemical Reactions Analysis
While specific chemical reactions involving Butyric acid-d8 are not detailed in the search results, it’s known that butyric acid, in general, plays a significant role in various biological processes. For instance, it’s produced in the human colon through the fermentation of dietary fiber or resistant starch .
Physical and Chemical Properties Analysis
Butyric acid-d8 is characterized by a boiling point of 162 °C and a melting point ranging from -6 to -3 °C . It has a density of 1.050 g/mL at 25 °C .
科学研究应用
家禽生产
丁酸-d8 在家禽生产中被用于增强肠道健康、提高生产性能和蛋品质。它是结肠细胞的主要能量来源,有助于肠道细胞的分化和成熟。 其对沙门氏菌属和大肠杆菌等致病菌的有效性使其成为抗生素生长促进剂的潜在替代品 .
生物燃料生产
在生物燃料领域,this compound 是生产过程中的关键组成部分。酪酸梭菌是用于工业生物丁酸生产的一种微生物,它受益于this compound 提供的代谢驱动机制。 这有助于高效合成丁酸,而丁酸对生物燃料开发至关重要 .
癌症研究
This compound 作为组蛋白脱乙酰酶抑制剂 (HDACi) 的作用使其在癌症研究中得到应用。 它正在被研究用于治疗癌症的有效性,特别是由于它是肠道上皮细胞的主要能量来源,有助于维持结肠稳态 .
食品工业
该化合物在食品工业中用作调味剂。 它的衍生物对于在各种食品产品中赋予特定风味和香气至关重要,从而增强消费者吸引力 .
化学合成
This compound 是合成各种化学品的先驱。 它的衍生物用于生产用于医药、化妆品和其他工业应用的不同化合物 .
动物饲料
在畜牧业中,this compound 衍生物被添加到饲料中以改善肠道健康并保护牲畜免受有害微生物的侵害。 随着抗生素的使用受到限制,对这种衍生物的需求预计将上升,为动物生长和健康提供可持续的替代方案 .
制药应用
This compound 在制药行业中作为药物合成的中间体。 它的特性会影响某些药物的吸收和疗效,使其成为药物制剂中的宝贵成分 .
化妆品行业
最后,this compound 在化妆品行业中得到应用。 它用于配制护肤产品,可以帮助保持皮肤的 pH 值平衡并确保产品稳定性 .
作用机制
Target of Action
Butyric acid-d8, a chemically stable isotope-labeled form of butyric acid, primarily targets the G protein-coupled receptors (GPCRs) and histone deacetylases . It is produced in the human body by the gut microbiota during the fermentation of dietary fibers . The compound’s primary targets play a crucial role in regulating host processes .
Mode of Action
Butyric acid-d8 interacts with its targets, leading to significant changes in cellular processes. It inhibits the deacetylation and dephosphorylation of histones, making the DNA more accessible and ultimately improving transcription rates and cell-specific productivities . It also activates GPCRs, leading to the activation of downstream signaling pathways .
Biochemical Pathways
The main metabolic pathway of butyric acid-d8 involves the transformation of crotonyl CoA into butyryl CoA, which is then reduced to butyric acid . This process is catalyzed by various enzymes, including Beta-ketoacyl reductase . The production of butyric acid sets the stage for the subsequent generation of other fatty acids .
Pharmacokinetics
It is known that the compound can readily permeate the cytoplasm .
Result of Action
The action of butyric acid-d8 leads to molecular and cellular effects such as inhibition of cell proliferation and impact on histone modification . These translate into subsequently enhanced mechanisms of protein biosynthesis, regulation of transcription, messenger RNA processing and transport, ribosomal translation, and cellular trafficking of IgG intermediates .
Action Environment
The action, efficacy, and stability of butyric acid-d8 can be influenced by various environmental factors. For instance, the presence of dietary fibers in the gut environment can enhance the production of butyric acid-d8 by the gut microbiota
安全和危害
Butyric acid-d8 is classified as a combustible liquid and is harmful if swallowed . It can cause severe skin burns and eye damage, and it’s harmful to aquatic life . Safety measures include avoiding contact with skin and eyes, avoiding inhalation of vapors or mist, and ensuring adequate ventilation .
生化分析
Biochemical Properties
Butyric acid-d8 shares similar biochemical properties with its unlabeled counterpart, butyric acid. It is a carboxylic acid with the chemical formula CD3(CD2)2CO2D . It readily donates a hydrogen ion, making it a weak acid . Butyric acid is produced naturally in various organisms, including bacteria, and can also be synthesized . It interacts with various enzymes, proteins, and other biomolecules, contributing to a range of biochemical reactions .
Cellular Effects
Butyric acid-d8, like butyric acid, plays a crucial role in cellular processes. It serves as an energy source for certain cells lining the gastrointestinal tract and has been linked to various health benefits . It influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism . For instance, butyric acid has anti-inflammatory properties, which can help reduce inflammation in the gut and promote overall gut health .
Molecular Mechanism
The molecular mechanism of butyric acid-d8 involves its interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, including any binding interactions with biomolecules . As a histone deacetylase inhibitor, butyrate can stop the growth and induce cell death (called apoptosis) in colorectal cancer cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of butyrate change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies . Butyrate exhibits a wide variety of biological activities in different pathways including energy homeostasis, glucose and lipid metabolism, inflammation, oxidative stress, neural signaling, and epigenetic modulation .
Dosage Effects in Animal Models
The effects of butyric acid-d8 vary with different dosages in animal models . For instance, in a 2007 animal study, after five weeks of treatment with butyric acid, obese mice lost 10.2 percent of their original body weight, and body fat was reduced by 10 percent .
Metabolic Pathways
Butyric acid-d8 is involved in several metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels . Butyrate synthesis could be driven by coupling with an anaerobic energy conversion system .
Transport and Distribution
Butyric acid-d8 is transported and distributed within cells and tissues . It could enter the portal vein and interact with various organs . The transport of butyric acid-d8 involves specific efflux carriers .
Subcellular Localization
It is known that butyrate and its conjugates can be transported in plants
属性
IUPAC Name |
deuterio 2,2,3,3,4,4,4-heptadeuteriobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O2/c1-2-3-4(5)6/h2-3H2,1H3,(H,5,6)/i1D3,2D2,3D2/hD | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FERIUCNNQQJTOY-FNQDQTMCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)O[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90584364 | |
| Record name | (~2~H_7_)Butan(~2~H)oic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90584364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
96.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
202468-80-2 | |
| Record name | (~2~H_7_)Butan(~2~H)oic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90584364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 202468-80-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
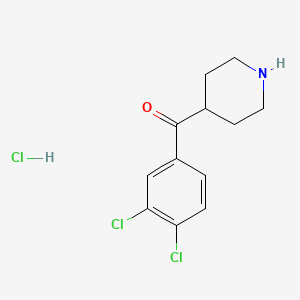
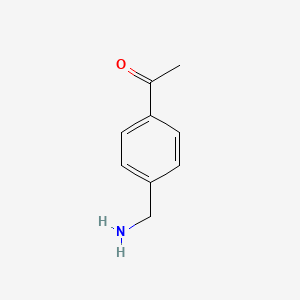
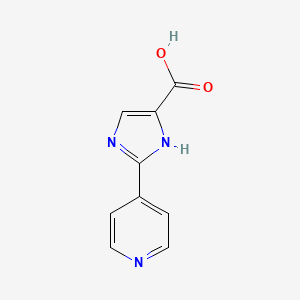
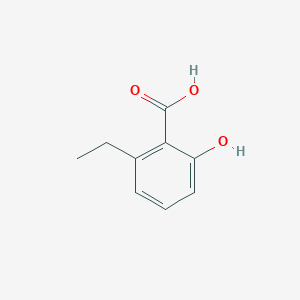
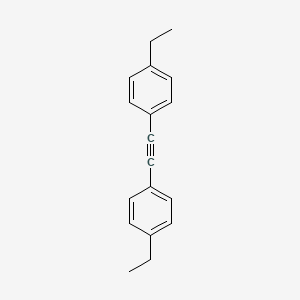
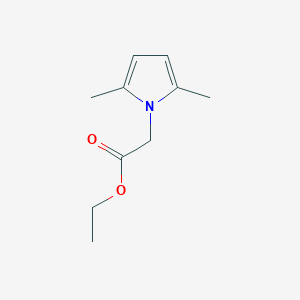
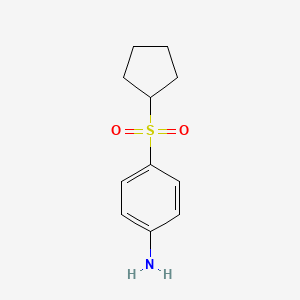
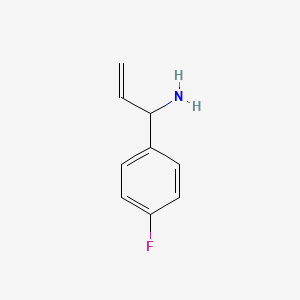
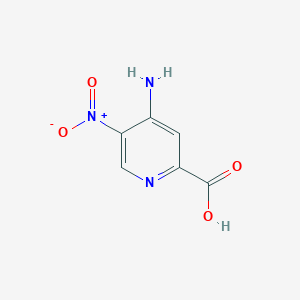


![6-Amino-11H-pyrido[2,1-B]quinazolin-11-one](/img/structure/B1611649.png)
![3-Oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B1611650.png)
